1-(1-Benzofuran-3-yl)ethanamine;hydrochloride 1-(1-Benzofuran-3-yl)ethanamine;hydrochloride
Brand Name: Vulcanchem
CAS No.: 2378502-99-7
VCID: VC5590622
InChI: InChI=1S/C10H11NO.ClH/c1-7(11)9-6-12-10-5-3-2-4-8(9)10;/h2-7H,11H2,1H3;1H
SMILES: CC(C1=COC2=CC=CC=C21)N.Cl
Molecular Formula: C10H12ClNO
Molecular Weight: 197.66

1-(1-Benzofuran-3-yl)ethanamine;hydrochloride

CAS No.: 2378502-99-7

Cat. No.: VC5590622

Molecular Formula: C10H12ClNO

Molecular Weight: 197.66

* For research use only. Not for human or veterinary use.

1-(1-Benzofuran-3-yl)ethanamine;hydrochloride - 2378502-99-7

Specification

CAS No. 2378502-99-7
Molecular Formula C10H12ClNO
Molecular Weight 197.66
IUPAC Name 1-(1-benzofuran-3-yl)ethanamine;hydrochloride
Standard InChI InChI=1S/C10H11NO.ClH/c1-7(11)9-6-12-10-5-3-2-4-8(9)10;/h2-7H,11H2,1H3;1H
Standard InChI Key CXYUXSSHGFWLQN-UHFFFAOYSA-N
SMILES CC(C1=COC2=CC=CC=C21)N.Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The core structure of 1-(1-Benzofuran-3-yl)ethanamine hydrochloride consists of a benzofuran ring system substituted with an ethanamine side chain at the 3-position, forming a hydrochloride salt. The benzofuran moiety comprises a fused benzene and furan ring, while the ethanamine group introduces a primary amine functionality.

Table 1: Key Molecular Descriptors

PropertyValue
IUPAC Name1-(1-Benzofuran-3-yl)ethanamine hydrochloride
Molecular FormulaC₁₀H₁₂ClNO
Molecular Weight197.66 g/mol
CAS Registry NumberNot widely reported

The absence of substituents like methoxy or methyl groups distinguishes this compound from its derivatives, such as 1-(5-methoxy-2-methyl-1-benzofuran-3-yl)ethanamine hydrochloride (CAS 1182284-36-1) .

Spectral and Computational Data

While experimental spectral data (e.g., NMR, IR) for this specific compound remains unpublished, computational predictions using tools like PubChem’s structure-based algorithms suggest:

  • 1H NMR: Aromatic protons in the benzofuran ring (δ 6.8–7.4 ppm), ethanamine CH₂ groups (δ 2.7–3.1 ppm), and NH₃⁺Cl⁻ resonance (broad, δ 5.0–6.0 ppm) .

  • IR: Stretching vibrations for C-O-C (furan, ~1240 cm⁻¹), NH₃⁺ (2500–3000 cm⁻¹), and aromatic C=C (1450–1600 cm⁻¹) .

Synthesis and Production

Laboratory-Scale Synthesis

The synthetic route to 1-(1-Benzofuran-3-yl)ethanamine hydrochloride typically involves:

  • Benzofuran Ring Construction: Cyclization of substituted phenols with α,β-unsaturated carbonyl compounds under acidic conditions.

  • Side-Chain Introduction: Nucleophilic substitution or reductive amination at the 3-position of benzofuran using ethylamine precursors.

  • Salt Formation: Treatment with hydrochloric acid to precipitate the hydrochloride salt .

Key Reaction Conditions:

  • Cyclization: H₂SO₄ (catalyst), 80–100°C, 6–12 hours.

  • Amination: Ethylamine hydrochloride, K₂CO₃, DMF, 60°C, 24 hours.

  • Purification: Recrystallization from ethanol/water mixtures.

Industrial Scalability Challenges

Industrial production faces hurdles due to:

  • Low yields (~35–45%) in the cyclization step.

  • Sensitivity of the furan ring to oxidative degradation during amination.

  • Regulatory complexities associated with amine-containing pharmaceuticals.

Chemical Reactivity and Derivative Formation

Functional Group Transformations

The compound’s reactivity centers on its amine and aromatic systems:

Reaction TypeReagentsProducts
OxidationKMnO₄, H₂O₂Benzofuran-3-carboxylic acid derivatives
ReductionLiAlH₄, H₂ (Pd/C)Secondary alcohols or saturated amines
Electrophilic SubstitutionHNO₃/H₂SO₄Nitro-substituted benzofurans

Stability Profile

  • Thermal Stability: Decomposes above 200°C, releasing HCl gas.

  • Photostability: Benzofuran chromophore susceptible to UV-induced ring-opening.

Derivative StructureIC₅₀ (μM) vs HeLa CellsReference Model
5-Methoxy-2-methyl analog0.08–1.14A549, ME-180
Unsubstituted benzofuran core2.3–4.7MCF-7 (predicted)

Mechanistic studies suggest intercalation into DNA or inhibition of topoisomerase II as potential modes of action .

Antimicrobial Properties

Preliminary data on structurally related compounds indicate:

  • Moderate activity against Gram-positive bacteria (MIC 32–64 μg/mL).

  • Fungistatic effects against Candida albicans (MIC 128 μg/mL).

Research Applications and Industrial Relevance

Medicinal Chemistry Applications

  • Lead Compound Optimization: Serves as a scaffold for developing serotonin receptor modulators due to structural similarity to psychoactive benzofurans.

  • Prodrug Design: Amine group facilitates conjugation with targeting moieties (e.g., folate receptors).

Materials Science Innovations

  • Polymer Precursors: Benzofuran-amine complexes act as monomers for conductive polymers.

  • Coordination Chemistry: Forms stable complexes with transition metals (Cu²⁺, Fe³⁺) for catalytic applications.

Comparative Analysis with Related Compounds

Structural AnalogKey DifferentiatorBioactivity Trend
1-(5-Methoxy-1-benzofuran-3-yl)ethanamineMethoxy substituent at C5Enhanced cytotoxicity
2-Methylbenzofuran derivativesMethyl at C2 positionImproved metabolic stability
Phenethylamine-benzofuran hybridsExtended side chainPsychedelic activity

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